molecular formula C17H16KN3O4 B1496434 potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate

potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate

Cat. No.: B1496434
M. Wt: 365.42 g/mol
InChI Key: POYJZAJFICSTCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate is a chemical compound with the molecular formula C17H17N3O4K. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as a substrate in enzymatic reactions, especially those involving carboxypeptidases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate typically involves the reaction of 4-methoxyphenylazoformyl chloride with L-phenylalanine in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study carboxypeptidase activity.

    Biology: Employed in the investigation of enzyme kinetics and inhibition.

    Medicine: Utilized in the development of diagnostic assays for detecting enzyme activity in biological samples.

    Industry: Applied in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The compound acts as a substrate for carboxypeptidases, enzymes that catalyze the hydrolysis of the C-terminal amino acid residues from proteins and peptides. The mechanism involves the binding of the substrate to the active site of the enzyme, followed by the cleavage of the peptide bond. This reaction is facilitated by the presence of a metal ion, such as zinc, in the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate is unique due to its specific interaction with carboxypeptidases, making it a valuable tool in enzymatic studies. Its stability and reactivity under various conditions also make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4.K/c1-24-14-9-7-13(8-10-14)19-20-17(23)18-15(16(21)22)11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3,(H,18,23)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYJZAJFICSTCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=O)NC(CC2=CC=CC=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16KN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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